Cyclopropylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051922 | |
| Record name | Cyclopropylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Cyclopropanemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20511 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2516-33-8 | |
| Record name | Cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylmethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclopropylmethanol and Its Diverse Derivatives
Fundamental Synthetic Approaches to Cyclopropylmethanol
The preparation of this compound primarily relies on nucleophilic substitution and reductive transformations of suitable precursors.
Nucleophilic substitution reactions offer a route to this compound and its derivatives by replacing a leaving group with a nucleophilic hydroxyl or related moiety. A common method for synthesizing this compound involves the reaction of cyclopropylmethyl chloride with sodium methoxide (B1231860) in methanol (B129727), proceeding via an SN2 mechanism to yield the product in good yield. nbinno.com
Beyond the direct synthesis of this compound, nucleophilic substitution reactions are crucial for creating various this compound derivatives. For instance, the synthesis of compounds like [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol can involve the alkylation of morpholine (B109124) derivatives with cyclopropyl (B3062369) halides or similar electrophiles. These reactions typically employ bases such as sodium hydride or potassium carbonate and are performed under anhydrous conditions to prevent hydrolysis of reactants. evitachem.com Furthermore, the hydroxyl group of this compound itself can undergo nucleophilic substitution, where it is replaced by other functional groups. For example, treatment with reagents like thionyl chloride or phosphorus tribromide can lead to the formation of cyclopropyl halides. researchgate.net Similarly, a bromine atom on a this compound derivative, such as in (5-Bromothiophen-2-yl)(cyclopropyl)methanol, can be replaced through nucleophilic substitution reactions.
Reductive transformations represent a cornerstone in the synthesis of this compound, converting carbonyl-containing cyclopropyl precursors into the desired alcohol. One established method involves the reduction of cyclopropanecarboxylic acid using lithium aluminum hydride (LiAlH₄). justia.comgoogle.com
Another significant pathway is the reduction of cyclopropyl ketones or cyclopropanecarboxaldehyde (B31225). Cyclopropyl methyl ketone, for example, can be reduced to this compound using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride. nbinno.com The hydrogenation of cyclopropanecarboxaldehyde in the presence of a cobalt or nickel catalyst provides an economical and efficient route to this compound under mild conditions. justia.comgoogle.com This catalytic hydrogenation process can achieve high conversion and selectivity, even when the cyclopropanecarboxaldehyde feedstock contains impurities such as crotonaldehyde. google.com Another reported method involves the hydrogenation of cyclopropanecarboxylic acid esters in the presence of a zinc chromite catalyst, although this process typically necessitates high pressures (200-300 bar) and elevated temperatures (200-320°C). justia.com
More recently, a manganese-catalyzed cyclopropanation of allylic alcohols with sulfones has emerged as a method to yield this compound products with high efficiencies, ranging from 58% to 99% yields. nih.gov This transformation proceeds via a borrowing hydrogen strategy, involving a sequential mechanism that includes catalytic dehydrogenation, Michael addition, cyclization, and catalytic hydrogenation. nih.gov
The following table summarizes key reductive transformations for this compound formation:
| Precursor Compound | Reducing Agent/Catalyst | Conditions | Yield/Conversion | Reference |
| Cyclopropanecarboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Not specified (typical for LiAlH₄ reductions) | Good yield | justia.comgoogle.com |
| Cyclopropanecarboxaldehyde | Cobalt or Nickel catalyst | 20-50 °C, 2.4-5.2 bar H₂ | 71.9% conversion, >99% selectivity google.com | justia.comgoogle.com |
| Cyclopropyl methyl ketone | Sodium Borohydride (NaBH₄) | Not specified | Good yield | nbinno.com |
| Methyl cyclopropanecarboxylate | Sodium Borohydride + Lewis Acid (e.g., AlCl₃, LiCl, SnCl₄) | 0-5 °C, methanol | 55-74.3% yield | patsnap.com |
| Allylic Alcohols | Sulfones + Manganese Catalyst | Mild conditions | 58-99% yield | nih.gov |
Advanced Cyclopropanation Strategies for this compound Derivatives
Beyond direct synthesis of this compound, advanced cyclopropanation strategies are crucial for constructing this compound derivatives, particularly those with specific stereochemical configurations.
The Simmons-Smith reaction is a pivotal organic cheletropic reaction widely employed for the stereospecific conversion of alkenes into cyclopropanes. researchgate.netmdpi.comchemistnotes.comresearchgate.net Discovered by Simmons and Smith in 1958, this reaction involves an organozinc carbenoid, typically generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, which then reacts with an alkene to form a cyclopropane (B1198618) ring. chemistnotes.commasterorganicchemistry.comwikipedia.org The reaction is characterized by its stereospecificity, meaning that the configuration of the double bond in the starting alkene is preserved in the resulting cyclopropane product. chemistnotes.commasterorganicchemistry.comwikipedia.org This makes the Simmons-Smith reaction a powerful synthetic tool for the stereoselective addition of a methylene (B1212753) unit. mdpi.com
The Simmons-Smith reaction is generally influenced by steric effects, with cyclopropanation preferentially occurring on the less hindered face of the alkene. wikipedia.org Its applications are extensive, encompassing the synthesis of complex molecules, a wide array of natural products (including terpenoids, alkaloids, and cucurbitane natural products), and various pharmaceuticals, such as anti-inflammatory, antiviral, and anticancer agents. researchgate.netmdpi.comnumberanalytics.com Modified versions of the Simmons-Smith cyclopropanation often utilize diethylzinc (B1219324) (Et₂Zn) in combination with diiodomethane, forming the highly reactive Furukawa reagent. researchgate.netmdpi.com
Diastereoselective Simmons-Smith cyclopropanation is a critical aspect of this reaction, enabling the control of relative stereochemistry in the cyclopropane product. A notable feature is the directing effect of a proximal hydroxyl substituent. When a hydroxyl group is present in the substrate near the double bond, the zinc atom of the Simmons-Smith reagent can coordinate with this hydroxyl group. This coordination directs the cyclopropanation to occur cis to the hydroxyl group, often overriding typical steric preferences and dictating the stereochemical outcome. researchgate.netwikipedia.org This ability to utilize proximal hydroxy or ether groups to control stereochemistry was recognized early on and has been widely exploited in synthesis. researchgate.net
Recent advancements include one-pot methods for the catalytic asymmetric synthesis of halocyclopropyl alcohols from achiral starting materials, achieving high diastereoselectivity (diastereomeric ratio > 20:1). nih.gov These methods typically involve an asymmetric alkyl addition to a conjugated enal, generating an allylic alkoxide, followed by a tandem diastereoselective iodo-, bromo-, or chlorocyclopropanation. nih.gov This approach allows for the establishment of multiple stereogenic centers with excellent control. nih.gov
Enantioselective Simmons-Smith cyclopropanation represents a significant advancement, enabling the synthesis of this compound derivatives with high enantiomeric purity. This is particularly important for the preparation of chiral compounds, such as enantiopure allylic alcohols, often achieved with high enantiomeric excess (typically >90% ee). mdpi.com
These enantioselective approaches frequently involve the use of halomethylzinc reagents in conjunction with chiral additives. This strategy avoids the need for covalently bonded chiral auxiliaries, simplifying the synthetic process. mdpi.comresearchgate.net Mechanistic studies of the Simmons-Smith reaction generally support a concerted transition state, where both new carbon-carbon bonds forming the cyclopropane ring are formed simultaneously. chemistnotes.commasterorganicchemistry.com The reaction rate is influenced by several factors, including the solvent, the nature of substituents on the alkene substrate, and the specific characteristics of the zinc carbenoid reagent. Notably, the reaction rate tends to decrease as the basicity of the solvent increases. mdpi.com While developing highly effective enantioselective Simmons-Smith catalysts remains a challenge, alternative strategies have been explored for stereoselective cyclopropane synthesis, such as catalytic enantioselective carbonyl addition followed by diastereoselective cyclopropanation. nih.gov
Transition Metal-Catalyzed Cyclopropanation Methodologies
Transition metal catalysis has revolutionized the synthesis of cyclopropane derivatives, offering highly chemoselective and stereocontrolled approaches. These methods typically involve the addition of metal carbenes or carbenoid reagents to alkenes. thieme-connect.deacs.org The cyclopropanation of allylic alcohols is particularly significant for synthesizing this compound, as the retained free alcohol moiety allows for further downstream transformations. nih.govresearchgate.net
Manganese-Catalyzed Cyclopropanation via Borrowing Hydrogen Strategies
Manganese-catalyzed cyclopropanation via borrowing hydrogen (BH) strategies offers a mild and efficient route to this compound products. This methodology utilizes allylic alcohols and sulfones as carbene alternative precursors. nih.govresearchgate.netresearchgate.net The process involves a sequential reaction mechanism that includes catalytic dehydrogenation, Michael addition, cyclization, and catalytic hydrogenation. nih.govdhu.edu.cn This approach is notable for its ability to retain the versatile free alcohol moiety in the final this compound products, enabling a wide range of subsequent functionalizations. nih.govdhu.edu.cn
Table 1: Representative Yields in Manganese-Catalyzed Cyclopropanation
| Allylic Alcohol Substrate | Sulfone Precursor | Product Yield (%) |
| Various allylic alcohols | Arylmethyl trifluoromethyl sulfones | 58-99 nih.govresearchgate.netdhu.edu.cn |
| Secondary allylic alcohols | Sulfones | 74-99 (cyclopropyl-substituted secondary alcohols) researchgate.net |
| β- and α-substituted allylic alcohols | Sulfones | 74-99 (1,2,3- and 1,1,2-trisubstituted cyclopropanes) researchgate.net |
Ruthenium(II)-Catalyzed Asymmetric Cyclopropanation
Ruthenium(II)-catalyzed asymmetric cyclopropanation is a highly effective method for synthesizing optically active cyclopropane derivatives, which are crucial building blocks in pharmaceutical chemistry. researchgate.net Ruthenium(II)-Pheox complexes, for instance, serve as efficient catalysts for the intermolecular cyclopropanation of various terminal olefins with succinimidyl diazoacetate. researchgate.netrsc.org This catalytic system operates under mild conditions, yielding cyclopropane products with high yields, excellent diastereoselectivity, and enantioselectivity. researchgate.netrsc.org Subsequent reduction of these cyclopropane derivatives can lead to valuable this compound derivatives. researchgate.net
Enantioselective Synthetic Routes to this compound Derivatives
The development of enantioselective synthetic routes is critical for accessing chiral this compound derivatives, which are prevalent in natural products and compounds of pharmaceutical interest. nih.govtib.eu One notable approach involves the chloroperoxidase (CPO)-catalyzed enantioselective oxidation of cyclopropylmethanols, such as 2-methylthis compound, to cyclopropyl aldehydes using tert-butyl hydroperoxide. nih.gov This enzymatic method demonstrates higher enantioselectivity for cis-cyclopropanes compared to their trans isomers. nih.gov
Another significant enantioselective methodology involves the use of diethanolamine-promoted selective decomplexation of dioxaborolane in Simmons-Smith cyclopropanation reactions. This non-oxidative approach yields enantioenriched cyclopropyl boronates, specifically N-cyclohexyliminodiacetic acid (CIDA)-based borocyclopropanes, with high yields and excellent enantiomeric ratios (e.g., 92% yield and 95.6:4.4 er). researchgate.netthieme-connect.com This method is compatible with various functional groups, including base-sensitive and oxidizable moieties, providing a versatile tool for synthesizing enantioenriched cyclopropanes. researchgate.netthieme-connect.com
Table 2: Enantioselectivity in Borocyclopropane Synthesis
| Product Type | Yield (%) | Enantiomeric Ratio (er) |
| CIDA-based borocyclopropane | 92 researchgate.netthieme-connect.com | 95.6:4.4 researchgate.netthieme-connect.com |
| Pinacolborocyclopropane | 21 thieme-connect.com | 90.9:9.1 thieme-connect.com |
Furthermore, enantioselective zinco-cyclopropanation of allyl alcohol, followed by cross-coupling with N-heterocycles, has been developed to prepare cis-N-heterocycle-substituted cyclopropanes. thieme-connect.comthieme-connect.com This approach provides a direct route to disubstituted borothis compound derivatives. thieme-connect.com
Directed Synthesis of Functionalized this compound Scaffolds
Directed synthesis strategies enable the precise construction of functionalized this compound scaffolds, allowing for the incorporation of specific chemical functionalities.
Preparation of this compound Derivatives Bearing Electronegative Substituents
The synthesis of this compound derivatives bearing electronegative substituents is of interest for elucidating the chemistry of cyclopropylcarbinyl reactive intermediates. acs.orgacs.org Early research explored synthetic approaches to such derivatives, often involving reactions in glacial acetic acid containing an excess of silver acetate. acs.org These studies contribute to understanding how electronegative groups influence the reactivity and properties of the cyclopropylcarbinyl system. acs.org
Synthesis of this compound from Homopyrone Derivatives
The synthesis of this compound derivatives can also be achieved from homopyrone derivatives. For instance, the reaction of homopyrones with organolithium reagents (e.g., phenyllithium, methyllithium) or Grignard reagents (e.g., methylmagnesium iodide), or reducing agents like lithium aluminum hydride, can yield this compound derivatives as intermediates. oup.comoup.com These intermediates may then isomerize to form other cyclic structures, such as 2-acylcyclopent-3-en-1-ol derivatives. oup.comoup.com In some cases, this compound derivatives, such as 2-oxabicyclo[4.1.0]hept-3-en-5-ol, can be isolated by careful work-up, demonstrating their role as key intermediates in these transformations. oup.com
Reactivity Profiles and Mechanistic Elucidation of Cyclopropylmethanol Transformations
Chemical Transformations Involving the Hydroxyl Functionality of Cyclopropylmethanol
The hydroxyl group of this compound is a versatile functional handle that allows for a variety of chemical transformations, enabling its use as a synthetic intermediate. These reactions can be broadly categorized into reductive, oxidative, and nucleophilic substitution/condensation processes.
While the direct reduction of this compound to the corresponding alkane, cyclopropylmethane, is not a commonly highlighted transformation, the hydroxyl group can be readily functionalized to form ethers through reductive pathways. A primary method for the synthesis of ethers from this compound is the Williamson ether synthesis. This reaction involves the deprotonation of this compound with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with an alkyl halide to yield the desired ether. wikipedia.orgyoutube.com
For instance, the reaction of sodium cyclopropylmethoxide with methyl iodide would produce cyclopropylmethyl methyl ether. The efficiency of this synthesis is highest with primary alkyl halides due to the SN2 mechanism's sensitivity to steric hindrance. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |
| This compound | Alkyl Halide (e.g., CH3I) | Strong Base (e.g., NaH) | Cyclopropylmethyl Alkyl Ether | Williamson Ether Synthesis |
It is important to note that the preparation of this compound itself is often achieved through the reduction of cyclopropanecarboxylic acid or its esters using reducing agents like lithium aluminum hydride or through the catalytic hydrogenation of cyclopropanecarboxaldehyde (B31225). nigamfinechem.co.ingoogle.comgoogle.com
The primary alcohol functionality of this compound can be selectively oxidized to yield either cyclopropanecarboxaldehyde or cyclopropanecarboxylic acid, depending on the choice of oxidizing agent.
Mild oxidizing agents are employed for the conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are effective in halting the oxidation at the aldehyde stage. nbinno.comganeshremedies.com These methods are advantageous as they prevent overoxidation to the carboxylic acid.
To achieve the complete oxidation to cyclopropanecarboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) in the presence of aqueous acid (Jones oxidation), can be utilized. organic-chemistry.org
| Starting Material | Product | Reagent(s) | Reaction Type |
| This compound | Cyclopropanecarboxaldehyde | PCC or Swern Oxidation reagents | Mild Oxidation |
| This compound | Cyclopropanecarboxylic Acid | KMnO4 or Jones Reagent | Strong Oxidation |
The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution reactions for the synthesis of various derivatives. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting cyclopropylmethyl tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles.
Alternatively, this compound can be directly converted to cyclopropylmethyl halides. For example, reaction with phosphorus tribromide (PBr3) can yield cyclopropylmethyl bromide. guidechem.comepo.org However, these reactions must be carefully controlled to minimize the formation of rearranged byproducts such as cyclobutyl bromide and 4-bromo-1-butene, which can arise from the inherent strain in the cyclopropylmethyl system. guidechem.comepo.org Improved methods for this conversion involve the use of N-halosuccinimides in the presence of a dialkyl sulfide. google.com
Condensation reactions, such as the Fischer esterification, provide another avenue for derivatization. In this acid-catalyzed reaction, this compound reacts with a carboxylic acid to form an ester and water. wvu.eduorganic-chemistry.orglibretexts.org To drive the equilibrium towards the product, an excess of one of the reactants (typically the more available one) is used, or the water formed during the reaction is removed. organic-chemistry.orglibretexts.org For example, the reaction of this compound with acetic acid in the presence of a catalytic amount of sulfuric acid yields cyclopropylmethyl acetate.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | p-Toluenesulfonyl chloride | Cyclopropylmethyl tosylate | Nucleophilic Substitution (Leaving Group Formation) |
| This compound | Phosphorus tribromide | Cyclopropylmethyl bromide | Nucleophilic Substitution |
| This compound | Carboxylic Acid (e.g., Acetic Acid) | Cyclopropylmethyl Ester (e.g., Cyclopropylmethyl acetate) | Fischer Esterification (Condensation) |
Cyclopropyl (B3062369) Ring-Opening and Rearrangement Processes
The strained three-membered ring of this compound imparts unique reactivity, making it susceptible to ring-opening and rearrangement reactions, particularly under conditions that generate cationic intermediates.
The formation of a carbocation adjacent to a cyclopropyl ring, such as the cyclopropylmethyl cation generated from this compound under acidic conditions, is a highly facile process that leads to characteristic rearrangements. The high degree of p-character in the C-C bonds of the cyclopropane (B1198618) ring allows for effective overlap with the empty p-orbital of the carbocation, resulting in significant stabilization.
The cyclopropylmethyl cation is not a single, static species but rather a set of rapidly equilibrating, non-classical carbocations. This delocalization of positive charge leads to the characteristic cyclopropylmethyl-homoallylic rearrangement. In this process, the cyclopropylmethyl cation can rearrange to a cyclobutyl cation and a homoallylic cation.
This rearrangement is a key feature in the reactions of this compound with hydrogen halides or other acidic reagents. epo.org The treatment of this compound with hydrobromic acid, for instance, typically yields a mixture of cyclopropylmethyl bromide, cyclobutyl bromide, and 4-bromo-1-butene. The latter two products are formed via the rearranged cyclobutyl and homoallylic carbocation intermediates, respectively. The distribution of these products is often sensitive to the reaction conditions, including the solvent and the nature of the acid and its counter-ion. The propensity for this rearrangement underscores the unique electronic properties conferred by the cyclopropyl group and is a critical consideration in the synthetic utility of this compound and its derivatives.
Cationic Rearrangements of this compound Systems
Nonclassical Carbocation Intermediates in Rearrangement Pathways
The rearrangement of this compound often proceeds through cationic intermediates, the nature of which has been a subject of extensive investigation. Central to these discussions are nonclassical carbocations, specifically the cyclopropylcarbinyl (CPC) and bicyclobutonium (BCB) cations. chemrxiv.orgnih.gov
Density Functional Theory (DFT) investigations into the nucleophilic substitution of cyclopropylcarbinols have provided significant insight into these intermediates. chemrxiv.orgresearchgate.net These studies indicate that non-classical CPC cations are stable intermediates in these reaction pathways. chemrxiv.orgresearchgate.net Conversely, bicyclobutonium structures are not intermediates but rather high-energy transition states, irrespective of the substitution pattern on the substrate. chemrxiv.orgchemrxiv.orgresearchgate.net
A critical aspect of these rearrangement pathways is the equilibrium between the non-classical CPC cation and classical homoallylic cations. chemrxiv.orgchemrxiv.orgresearchgate.net The ability of the CPC cation to undergo ring-opening to form these classical carbocations is influenced by the substituents on the cyclopropyl ring. chemrxiv.orgresearchgate.net This equilibrium is pivotal as it ultimately determines the stereoselectivity of the reaction. chemrxiv.orgchemrxiv.org For many systems, direct nucleophilic attack on the chiral CPC cation is kinetically favored, leading to a stereospecific transformation. chemrxiv.orgresearchgate.net However, for certain substrates, such as those with phenyl substituents, the rearrangement to classical homoallylic cations becomes competitive with nucleophilic attack. This leads to a mixture of rearranged carbocation intermediates and a subsequent loss of stereoselectivity. chemrxiv.orgresearchgate.net Therefore, the stereospecificity of reactions involving chiral non-classical CPC cations is dependent on their ability to access classical homoallylic structures, from which selectivity is not guaranteed. chemrxiv.orgresearchgate.net
Brønsted-Acid and Metal-Halide Induced Ring Opening Mechanisms
Ring-opening of this compound can be effectively induced by both Brønsted acids and metal halides, proceeding through distinct mechanistic pathways.
Brønsted-Acid Induced Ring Opening: Brønsted acids catalyze the nucleophilic ring-opening of cyclopropane derivatives, often under mild conditions. organic-chemistry.orgresearchgate.net The generally accepted mechanism involves the initial protonation of an electron-withdrawing "acceptor" group attached to the cyclopropane ring by the Brønsted acid catalyst. researchgate.netnih.gov This protonation increases the polarization of the cyclopropane C-C bonds, thereby activating a carbon atom for nucleophilic attack. researchgate.net The subsequent reaction proceeds via a pathway analogous to an SN2-like displacement, where the nucleophile attacks the activated carbon, leading to the cleavage of a distal C-C bond and opening of the ring. researchgate.net This process releases the inherent ring strain of the three-membered ring. nih.gov The final steps involve tautomerization or protonation, followed by proton abstraction to regenerate the Brønsted acid catalyst, allowing the catalytic cycle to continue. researchgate.net
Metal-Halide Induced Ring Opening: Metal halides are also employed to convert cyclopropylmethanols into valuable homoallylic halides. acs.org This transformation leverages the Lewis acidity of the metal halide. The reaction is initiated by the coordination of the metal center to the hydroxyl group of this compound. This coordination enhances the leaving group ability of the hydroxyl moiety, facilitating its departure and the formation of a cyclopropylcarbinyl cation intermediate. This cation is then susceptible to rearrangement and ring-opening to form a more stable homoallylic cation. The final step involves the capture of this carbocation by the halide anion, yielding the corresponding homoallylic halide product. acs.org
Radical-Mediated Ring-Opening Reactions
The high strain energy of the cyclopropane ring also makes it susceptible to cleavage via radical intermediates. This reactivity has been harnessed both for synthetic applications and as a tool for mechanistic studies. rsc.org
Cyclopropylmethyl Radical as a Mechanistic Probe
The cyclopropylmethyl radical is renowned for its extremely rapid, unimolecular ring-opening rearrangement to the 3-butenyl (homoallyl) radical. wikipedia.orgstackexchange.com This reaction is highly exothermic due to the significant relief of ring strain. stackexchange.com The rate constant for this rearrangement is exceptionally fast, measured at approximately 8.6 x 107 s-1 at 298 K. wikipedia.orgstackexchange.com
Because of this reliably fast and irreversible ring-opening, the cyclopropylmethyl radical system serves as an excellent "radical clock". wikipedia.orgstackexchange.com In chemical kinetics, a radical clock is a compound that undergoes a unimolecular reaction with a known rate constant, which can be used as an internal standard to determine the rate of a competing bimolecular reaction. wikipedia.org If a reaction involving a potential radical intermediate is conducted with a cyclopropylmethyl-containing substrate, the formation of a ring-opened product is strong evidence for the intermediacy of a cyclopropylmethyl radical. researchgate.net The ratio of the unrearranged (cyclopropylmethyl) product to the rearranged (homoallyl) product can be used to calculate the rate of the competing reaction, provided the rate of the radical clock is known. wikipedia.org
Factors Influencing Ring-Opening Rates and Regioselectivity in Radical Processes
The rate and regioselectivity of the cyclopropylmethyl radical ring-opening are significantly influenced by the nature and position of substituents on both the cyclopropane ring and the radical center. rsc.orgacs.org
Computational studies, using ab initio molecular orbital calculations, have quantified the effects of various substituents on the activation barriers for ring-opening. wayne.edu
Substituents on the Ring: Vinyl substituents on the cyclopropane ring can lower the activation barrier for ring-opening by 7-8 kcal/mol due to allylic stabilization of the transition state. Methoxy (B1213986) groups on the ring also reduce the barrier, albeit to a lesser extent (approx. 2 kcal/mol), primarily through hyperconjugation. wayne.edu
Substituents at the Radical Center: Conversely, substituents directly on the radical carbon can have the opposite effect. Vinyl and methoxy groups at this position raise the activation barrier (by 4.5 and 0.8 kcal/mol, respectively) because they stabilize the reactant radical more than the transition state. A methyl group, however, slightly decreases the barrier. wayne.edu
Regioselectivity—which of the C-C bonds in the ring cleaves—is also governed by substituent effects. For trans-2-alkylcyclopropylmethyl radicals, ring-opening in the absence of electronegative substituents typically favors cleavage that produces a primary alkyl radical. rsc.org However, the introduction of electronegative substituents on the alkyl group or at the radical center reverses this preference, leading predominantly to the formation of the more stable secondary alkyl radical. This change in regioselectivity is attributed to the influence of frontier orbital interactions. rsc.org
| Substituent Position | Substituent | Calculated Change in Activation Barrier (kcal/mol) |
|---|---|---|
| On Cyclopropane Ring | Vinyl | -7 to -8 |
| Methoxy | ~ -2 | |
| At Radical Center | Vinyl | +4.5 |
| Methoxy | +0.8 | |
| Methyl | Slight Decrease |
Tandem Reactions Involving Cyclopropyl Ring Cleavage
The controlled cleavage of the cyclopropane ring can be integrated into tandem or cascade reaction sequences, allowing for the rapid construction of molecular complexity from simple precursors. These reactions capitalize on the release of ring strain as a thermodynamic driving force to trigger subsequent bond-forming events.
Mechanistic Investigations of Tandem Heck-Cyclopropane Ring-Opening Reactions
A prominent example of such a sequence is the palladium-catalyzed tandem Heck-cyclopropane ring-opening reaction. nih.govnih.gov Mechanistic studies, combining experimental results with detailed DFT calculations, have been performed on substrates like alkenyl cyclopropyl diols to elucidate the factors governing the reaction's selectivity. nih.govnih.govacs.org
The reaction is initiated by a Heck insertion, which creates a new stereocenter and a configurationally stable carbon-palladium bond. acs.org This initial step is crucial as its diastereoselectivity controls the subsequent selectivity of the ring-opening. acs.org The resulting organopalladium intermediate then undergoes a β-carbon elimination, leading to the cleavage of a C-C bond within the cyclopropane ring. acs.org
A key finding from these investigations is the dual role of the hydroxyl group in controlling the reaction's outcome. nih.govnih.gov The regioselectivity of the ring-opening is not primarily dictated by electronic effects from aryl substituents. nih.gov Instead, the reaction proceeds selectively toward the less substituted alcohol, regardless of the degree of substitution at the other cyclopropyl carbons. nih.govacs.org Steric constraints also play a significant role, favoring the formation of an E-configured double bond, which in turn dictates the regioselectivity of the ring-opening pathway. acs.org This tandem process provides access to complex acyclic structures, such as lactones with multiple stereocenters, from simple achiral cyclopropenes in a highly controlled manner. nih.govnih.gov
Radical-Initiated Ring Expansion Rearrangements
The high strain energy of the cyclopropane ring makes this compound and its derivatives susceptible to ring-opening and rearrangement reactions under radical conditions. The cyclopropylcarbinyl radical, generated from this compound, readily undergoes a rapid ring-opening to form the thermodynamically more stable homoallylic radical. This process is a key step in various synthetic transformations, leading to the formation of larger ring systems or acyclic products.
The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring. In general, the cleavage occurs at the most substituted bond to afford the most stable radical intermediate. For instance, the oxidation of cyclopropylmethanols can be initiated to form an oxygen-centered radical, which then undergoes ring-opening to produce an alkyl radical. This alkyl radical can then react with a radical acceptor or a nucleophilic group to yield the final product.
One notable application of this reactivity is the Dowd-Beckwith ring-expansion reaction, where a cyclic β-keto ester is expanded through a radical-mediated process. The mechanism involves the formation of an alkyl radical that attacks the carbonyl group, leading to a bicyclic ketyl intermediate. This intermediate subsequently rearranges with ring expansion to form a new carbon-centered radical, which is then quenched to complete the catalytic cycle. wikipedia.org
The involvement of radical intermediates in these transformations can be probed by studying the oxidation of cyclopropylmethanols. The rapid ring-opening of the cyclopropylcarbinyl radical serves as a mechanistic indicator for the presence of radical species.
Catalytic Activation and Selective Functionalization of this compound
Gold-Catalyzed Ring Expansion and Cycloisomerization Reactions
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating the strained ring of this compound derivatives, leading to a variety of ring-expansion and cycloisomerization reactions. These transformations typically proceed through the formation of cyclopropyl gold carbene-like intermediates. The high affinity of gold(I) for alkynes facilitates the initial activation of substrates containing both a cyclopropyl and an alkyne moiety.
In the case of 1,n-enynes, gold(I) catalysis can lead to cycloisomerization products, including those resulting from skeletal rearrangements. nih.gov The reaction pathway is influenced by the substitution pattern of the substrate and the reaction conditions. For instance, the cycloisomerization of 1,6-enynes can proceed through either a 5-exo-dig or a 6-endo-dig cyclization, leading to different bicyclic products. nih.gov Intermediates from the endo-dig cyclization can undergo ring expansion to form (η²-cyclobutene)gold(I) complexes, which can then evolve to bicyclo[3.2.0]hept-2-ene derivatives. nih.gov
A notable example is the gold-catalyzed enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene unit. This reaction proceeds via a 6-endo-dig cyclization to generate a cyclopropylcarbinyl cation, which then undergoes ring expansion to a more stable allylic carbocation, ultimately yielding enantioenriched bicyclo[4.2.0]octadienes. nih.gov The high strain of the cyclopropylidene moiety provides a significant thermodynamic driving force for this transformation. nih.gov
The mechanism of these gold-catalyzed reactions often involves the formation of highly distorted cyclopropyl gold(I) carbene-like structures. nih.gov These intermediates can react with various nucleophiles at either the cyclopropane or the carbene carbon, leading to a diverse array of products. nih.gov
Rhodium-Catalyzed Enantioselective Intramolecular C-H Bond Silylation
Rhodium catalysts have been successfully employed for the enantioselective intramolecular C-H bond silylation of this compound derivatives. This reaction provides a direct and efficient method for the synthesis of chiral organosilicon compounds. The process typically involves the in situ generation of (hydrido)silyl ethers from cyclopropylmethanols and a hydrosilane, such as diethylsilane. nih.govescholarship.orgnih.gov
In the presence of a rhodium catalyst, often in combination with a chiral bisphosphine ligand like (S)-DTBM-SEGPHOS, these silyl (B83357) ethers undergo asymmetric intramolecular silylation of a cyclopropyl C-H bond. nih.govescholarship.org This results in the formation of enantioenriched oxasilolanes in high yields and with high enantiomeric excesses. nih.govescholarship.org
The resulting oxasilolanes are versatile synthetic intermediates. For example, they can be subjected to Tamao-Fleming oxidation to afford cyclopropanols, with the enantiomeric excess from the C-H silylation step being conserved. nih.govescholarship.org
Mechanistic studies, including kinetic isotope effect experiments, suggest that the C-H bond cleavage is likely the turnover-limiting and enantioselectivity-determining step in the catalytic cycle. nih.govescholarship.org The reaction tolerates a wide range of functional groups, highlighting its synthetic utility. nih.gov
| Catalyst System | Substrate Scope | Product | Yield (%) | ee (%) |
| Rhodium precursor / (S)-DTBM-SEGPHOS | Cyclopropylmethanols | Oxasilolanes | High | High |
Metal-Catalyzed Carbometalation Reactions of Cyclopropenes
Metal-catalyzed carbometalation of cyclopropenes represents a powerful strategy for the stereoselective synthesis of polysubstituted cyclopropanes. While this compound itself is not the direct substrate, its derivatives, such as cyclopropenyl carbinols, play a crucial role in directing the regio- and diastereoselectivity of these reactions. nih.govnih.gov
Copper-catalyzed carbomagnesiation of enantiomerically enriched cyclopropenyl carbinols is a notable example. The hydroxyl group of the carbinol directs the addition of the Grignard reagent, controlling both the regioselectivity and diastereoselectivity of the carbometalation. nih.gov The resulting cyclopropyl-metal intermediate is configurationally stable and can be trapped with various electrophiles with retention of configuration, leading to the synthesis of highly substituted cyclopropanes as single regio- and diastereomers. nih.govnih.gov
The scope of this methodology has been extended to the synthesis of penta- and hexa-substituted cyclopropanes. nih.govnih.gov Furthermore, enantioselective-catalyzed carbometalation of achiral cyclopropenes allows for the synthesis of various classes of cyclopropane derivatives with high enantiomeric ratios. nih.govnih.gov
By combining the regio- and diastereoselective carbometalation of a cyclopropene (B1174273) with a subsequent reaction of the resulting cyclopropylmetal species, selective carbon-carbon bond cleavage can be achieved, leading to the preparation of acyclic substrates possessing multiple stereocenters. nih.gov
| Metal Catalyst | Organometallic Reagent | Substrate | Key Feature |
| Copper | Grignard reagents | Cyclopropenyl carbinols | Directing effect of the hydroxyl group |
Electrochemical Coupling Reactions Involving this compound
Electrochemical methods offer a unique approach to the functionalization of this compound and its derivatives, often proceeding through radical or radical cation intermediates. Anodic oxidation can be used to generate reactive species that undergo coupling reactions.
For instance, intramolecular anodic olefin coupling reactions have been studied to understand the mechanism of oxidative cyclization. In these reactions, an electron-rich olefin, which can be derived from a this compound derivative, is oxidized at the anode to form a radical cation. nih.gov This intermediate can then be trapped by an internal nucleophile, such as a sulfonamide anion, to form a new carbon-heteroatom bond and a cyclic product. nih.gov
Competition experiments have been designed to probe whether these reactions proceed through the addition of a nitrogen anion to a radical cation or the addition of a nitrogen radical to an electron-rich olefin. nih.gov The polarity of the solvent can influence the reaction pathway. Reactions involving a zwitterionic starting material leading to a neutral product are generally favored by less polar solvents. nih.gov
While direct electrochemical coupling reactions involving this compound itself are less common in the literature, the principles of anodic oxidation and intramolecular trapping of radical cations are applicable to appropriately functionalized derivatives. These methods provide a powerful tool for constructing complex molecular architectures under mild conditions.
Spectroscopic Characterization and Conformational Analysis of Cyclopropylmethanol Systems
Vibrational Spectroscopy (Infrared and Raman) for Structural and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating molecular structures and understanding conformational preferences by analyzing the absorption or scattering of light by molecular vibrations.
Cyclopropylmethanol exhibits conformational isomerism due to the rotation around the C-C and C-O bonds. Studies employing vibrational spectroscopy, often complemented by ab initio calculations, have identified and characterized these conformers. The "gauche-gauche" conformer is frequently reported as the lowest energy conformation for this compound at room temperature, based on ab initio calculations researchgate.netresearchgate.net.
Variable temperature Raman spectroscopy studies of liquid this compound have provided quantitative data on the enthalpy differences between these conformers. For instance, an enthalpy difference (ΔH) of 119 ± 20 cm⁻¹ (equivalent to 1.4 kJ mol⁻¹) has been determined between two preferred conformations in the liquid phase researchgate.net. Another study in the liquid phase reported an energy difference of 92 ± 20 cm⁻¹ (263 cal/mol), with the trans conformer being more stable due to intermolecular interactions researchgate.net. In the gas phase, the cis conformer is found to be predominant, with an enthalpy difference of 222 cm⁻¹ (629 cal/mol) between the cis and trans forms researchgate.net. Furthermore, investigations of far-infrared spectra of this compound in krypton solutions at variable temperatures (–105 to –150°C) determined an enthalpy difference of 300 ± 30 cm⁻¹ between the most stable gauche–gauche-1 (Gg–1) conformer and the second most stable gauche–gauche-2 (Gg-2) conformation researchgate.net. The persistence of both conformers even at low temperatures (e.g., 30 K in the solid state) has been observed, though the trans conformer tends to be more stable in the solid phase researchgate.net.
Weak vibrational bands observed in the spectra of the vapor, liquid, and solutions that disappear in the crystalline solid indicate an equilibrium between a dominant conformer in the fluid phases and other less abundant conformers researchgate.net.
Table 1: Enthalpy Differences Between this compound Conformers
| Phase/Conditions | Conformer Pair/Description | Enthalpy Difference (cm⁻¹) | Enthalpy Difference (kcal/mol or kJ/mol) | Reference |
| Liquid | Two preferred conformations | 119 ± 20 | 1.4 kJ mol⁻¹ | researchgate.net |
| Liquid | trans vs. other (trans more stable) | 92 ± 20 | 263 cal/mol | researchgate.net |
| Gas Phase | cis vs. trans (cis predominant) | 222 | 629 cal/mol | researchgate.net |
| Krypton Solutions | Gg–1 (most stable) vs. Gg-2 | 300 ± 30 | - | researchgate.net |
Vibrational spectroscopy is also instrumental in determining internal rotation barriers and assigning fundamental vibrational modes. For this compound, all 33 fundamental vibrations have been assigned based on criteria such as group frequency, isotopic shift ratios, and relative band intensities researchgate.net. The interpretation of the vibrational spectra supports the stability of the gauche-gauche conformation, which possesses C1 molecular symmetry researchgate.net.
Calculated rotational barriers provide insights into the conformational dynamics. In the gas phase, the trans-cis barrier has been determined to be 1948 cm⁻¹ (5.57 kcal/mol), while the cis-trans barrier is 2168 cm⁻¹ (6.20 kcal/mol) researchgate.net. Observations from the Raman spectrum of solid this compound have identified methyl torsions at 278 and 257 cm⁻¹, from which an internal rotation barrier of 1620 cm⁻¹ (4.63 kcal mol⁻¹) was calculated researchgate.net. Another measurement in the solid state reported methyl torsions at 285 and 250 cm⁻¹, leading to a calculated barrier of 1640 cm⁻¹ (4.69 kcal mol⁻¹) researchgate.net. A threefold barrier to internal rotation of 0.94 kcal mol⁻¹ (331 cm⁻¹) was tentatively calculated from a methyl torsion observed at 112 cm⁻¹ researchgate.net. A comprehensive vibrational analysis, including complete assignments, has been proposed based on infrared band contours, depolarization values, and group frequencies researchgate.netresearchgate.net.
Table 2: Internal Rotation Barriers in this compound
| Barrier Type | Phase | Barrier Value (cm⁻¹) | Barrier Value (kcal/mol) | Reference |
| trans-cis rotation | Gas Phase | 1948 | 5.57 | researchgate.net |
| cis-trans rotation | Gas Phase | 2168 | 6.20 | researchgate.net |
| Methyl torsion | Solid | 1620 | 4.63 | researchgate.net |
| Methyl torsion | Solid | 1640 | 4.69 | researchgate.net |
| Threefold rotation | Liquid | 331 | 0.94 | researchgate.net |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used for molecular identification and the determination of fragmentation patterns, which provide valuable structural information libretexts.org. When a molecule is subjected to electron ionization (EI) mass spectrometry, it forms a molecular ion (M⁺•), which then undergoes characteristic fragmentation libretexts.org.
For this compound (C₄H₈O), the molecular ion (M⁺•) would be observed at m/z 72 nih.gov. The fragmentation pattern of this compound is characterized by several significant peaks resulting from bond cleavages. A prominent feature in the mass spectrum of primary alcohols like this compound is the loss of the hydroxyl group or fragments involving it. A highly characteristic fragment for primary alcohols is the α-cleavage, leading to the formation of the [CH₂OH]⁺ ion, which appears at m/z 31 libretexts.org. In the mass spectrum of this compound, a peak at m/z 31 with 24.39% relative intensity is observed nih.gov.
The base peak (the most abundant ion) in the mass spectrum of this compound is observed at m/z 44 with 99.99% relative intensity nih.gov. This fragment likely corresponds to a rearranged cyclopropyl (B3062369) ring or a fragment involving the loss of the CH₂OH group followed by rearrangement. Other significant peaks include m/z 43 (29.43% intensity) and m/z 39 (26.95% intensity) nih.gov. The m/z 39 peak is commonly observed in compounds containing cyclopropyl rings, corresponding to the cyclopropenyl cation [C₃H₃]⁺ docbrown.info.
Table 4: Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z Value | Relative Intensity (%) | Proposed Fragment (Example) | Reference |
| 72 | - | [C₄H₈O]⁺• (Molecular Ion) | nih.gov |
| 44 | 99.99 (Base Peak) | [C₃H₄O]⁺• or rearrangement | nih.gov |
| 43 | 29.43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | nih.gov |
| 39 | 26.95 | [C₃H₃]⁺ | nih.gov |
| 31 | 24.39 | [CH₂OH]⁺ | nih.gov |
Chromatographic Methods for Stereochemical Purity Assessment (e.g., Chiral HPLC)
Chromatographic methods, particularly Chiral High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the stereochemical purity and enantiomeric excess (ee) of this compound and its chiral derivatives. This compound itself is achiral, but its substituted forms can exhibit chirality, leading to enantiomers or diastereomers that require separation and quantification. The divergent bioactivity of stereoisomers often necessitates their selective synthesis and rigorous analysis .
Chiral HPLC utilizes stationary phases designed to selectively interact with one enantiomer over another, allowing for their separation. For instance, the enantiomeric excess of chiral alcohols, including certain this compound derivatives, can be determined using chiral stationary phases almacgroup.comrsc.org. Examples of such columns include CHIRALPAK® AD-H, AY-H, AZ-H, and CHIRALDEX B-DM almacgroup.comrsc.orgsci-hub.se.
A practical application involves the analysis of compounds like (4-Bromophenyl)(cyclopropyl)methanol. For this specific compound, chiral HPLC analysis was performed on a Chiralpak AD-H column with an eluent mixture of 95:5 hexane/isopropanol (IPA), a flow rate of 1 mL/min, and detection at 254 nm. Under these conditions, the (R)-enantiomer exhibited a retention time of 10.0 minutes, while the (S)-enantiomer eluted at 11.2 minutes almacgroup.com. This demonstrates the capability of chiral HPLC to resolve and quantify individual stereoisomers, which is crucial for synthetic chemistry and pharmaceutical development.
Table 1: Representative Chiral HPLC Parameters for this compound Derivatives
| Compound Analyzed | Chiral Column Type | Eluent Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Times (min) |
| (4-Bromophenyl)(cyclopropyl)methanol | Chiralpak AD-H almacgroup.com | 95:5 Hexane/IPA almacgroup.com | 1.0 almacgroup.com | 254 almacgroup.com | (R)-isomer: 10.0; (S)-isomer: 11.2 almacgroup.com |
| Enantiomerically pure α-cyclopropyl-α-amino acids | Not specified thieme-connect.de | Not specified thieme-connect.de | Not specified thieme-connect.de | Not specified thieme-connect.de | Not specified thieme-connect.de |
| Thioethers (rac)-4m and (R)-4m | Not specified rsc.org | Not specified rsc.org | Not specified rsc.org | Not specified rsc.org | Peaks assigned by comparison with enantio-enriched (R)-4m rsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radical intermediates. In the context of this compound systems, EPR has been extensively utilized to study the highly reactive cyclopropylcarbinyl radicals and their rapid rearrangement processes.
A notable application of EPR in this field is the study of "radical clocks," where the rapid ring opening of the cyclopropylmethyl radical to the but-3-enyl radical serves as an internal timer for fast reactions psu.eduresearchgate.netcapes.gov.br. EPR studies have confirmed that cyclopropylcarbinyl and allylcarbinyl moieties are distinct free radicals ucl.ac.uk. The preferred conformation of the cyclopropylcarbinyl radical is bisected, where the plane of the CH₂ group bisects the cyclopropane (B1198618) ring plane psu.eduucl.ac.uk.
The rate constant for the ring opening of the unsubstituted cyclopropylmethyl radical (1) to the but-3-enyl radical (2) at 37 °C has been determined by EPR to be approximately 1.2 x 10⁸ s⁻¹ psu.edu. This rapid rearrangement makes cyclopropane rings valuable probes for discerning radical intermediates in both chemical and enzyme-catalyzed reactions, provided the ring opening is faster than competing processes psu.eduresearchgate.net.
EPR spectroscopy, often coupled with spin trapping techniques, allows for the detection of short-lived radical intermediates by forming more stable nitroxide spin-adducts researchgate.netmdpi.com. This approach has been used to investigate carbon-centered radicals arising from various systems mdpi.com. Calibration of these radical clocks using EPR allows for the measurement of absolute rate constants for unimolecular reactions over a range of temperatures, yielding Arrhenius parameters researchgate.net. For instance, the Arrhenius equation for the ring opening isomerization of cyclopropylmethyl radicals to 3-buten-1-yl radicals in the 30-89 °C range was determined to be log(k/s⁻¹) = (13.9 ± 0.4) - (7.6 ± 0.1)/θ, where θ = 2.3 RT kcal mol⁻¹ mcmaster.ca.
Table 2: Kinetic Data for Cyclopropylmethyl Radical Rearrangement via EPR
| Radical Rearrangement | Temperature Range (°C) | Arrhenius Equation (log(k/s⁻¹)) | Rate Constant (s⁻¹) at 37 °C | Reference |
| Cyclopropylmethyl radical to but-3-enyl radical | 30-89 mcmaster.ca | (13.9 ± 0.4) - (7.6 ± 0.1)/θ mcmaster.ca | 1.2 x 10⁸ psu.edu | psu.edumcmaster.ca |
| Cyclopropylmethyl radical (earlier data) | -120 to -153 mcmaster.ca | (11.34 ± 0.85) - (5.94 ± 0.57)/θ mcmaster.ca | Not specified mcmaster.ca | mcmaster.ca |
UV/Visible Spectroscopy in Mechanistic Studies
UV/Visible (UV/Vis) spectroscopy is a versatile analytical technique employed in mechanistic studies to monitor reaction progress, identify transient intermediates, and elucidate reaction pathways. It measures the absorbance or transmittance of light as a function of wavelength, typically in the 200-800 nm range sci-hub.sersc.org.
In mechanistic investigations involving this compound systems, UV/Vis spectroscopy can provide insights into electronic transitions and the presence of conjugated systems. For example, the cyclopropyl group, when adjacent to a double bond, can exhibit hyperconjugation, leading to shifts in UV absorption bands (λmax) compared to saturated analogs unl.pt. This effect can be utilized to infer structural changes or electronic interactions during a reaction.
UV/Vis spectroscopy is also crucial for studying reaction kinetics and identifying the mechanism at the molecular scale sci-hub.sersc.org. It has been used to investigate electron transfer reactions and characterize the kinetic and spectral properties of intermediates, such as those found in the soluble methane (B114726) monooxygenase system mit.edu. In photochemical reactions, UV/Vis can detect transient species. For instance, studies on cyclopropylimines have utilized UV/Vis to observe changes in absorption wavelengths related to the formation of excited states and subsequent cyclopropane ring fragmentation, which involves N-centered radical intermediates researchgate.net. Transient absorptions at specific wavelengths can be assigned to short-lived species like singlet or triplet carbenes, providing direct spectroscopic evidence for their involvement in reaction mechanisms researchgate.net.
Table 3: Selected UV/Vis Absorption Data for Cyclopropyl-Containing Compounds in Mechanistic Studies
| Compound Type | λmax (nm) | Assignment/Context | Reference |
| Cyclopropylimine 1b | ~273 researchgate.net | Starting material absorption in photochemical studies | researchgate.net |
| Cyclopropylimine 1a | ~268 researchgate.net | Starting material absorption in photochemical studies | researchgate.net |
| Decarboxylated product C | ~240 researchgate.net | Product absorption in photochemical studies | researchgate.net |
| Singlet Styrylcarbomethoxy Carbene (transient) | 390 researchgate.net | Transient absorption assigned to singlet carbene | researchgate.net |
| Triplet Carbene (transient) | 450 researchgate.net | Transient absorption tentatively assigned to triplet carbene | researchgate.net |
Theoretical and Computational Chemistry Approaches to Cyclopropylmethanol Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is widely employed to investigate the electronic structure and reactivity of molecules like cyclopropylmethanol, offering a balance between computational cost and accuracy.
DFT calculations are instrumental in identifying potential electrophilic reaction sites within a molecule. By analyzing parameters such as Fukui indices and frontier molecular orbital (FMO) analysis, specifically the Lowest Unoccupied Molecular Orbital (LUMO), regions susceptible to nucleophilic attack can be predicted. For instance, conceptual density functional theory (CDFT) and the dual descriptor approach have been utilized to predict electrophilic centers in related systems, a methodology directly applicable to understanding this compound's reactivity researchgate.net. The HOMO-LUMO gap, a key indicator derived from DFT, can also be used to assess a compound's electrophilicity .
DFT is a powerful tool for mapping out complex reaction mechanisms and identifying transition states, which are critical for understanding reaction kinetics and selectivity. Studies involving this compound derivatives have utilized DFT to explore intricate rearrangements and bond cleavages. For example, DFT calculations have been applied to investigate the mechanism of cyclopropylmethyloxide rearrangement on surfaces, examining pathways involving C-O and C-C bond cleavages and determining the relative energies of intermediates and transition states roaldhoffmann.com. In the context of cyclopropane (B1198618) ring-opening reactions, DFT studies have shed light on the regioselectivity and stereoselectivity of such processes, analyzing potential energy surfaces for different bond cleavages acs.org. Furthermore, DFT has been used to clarify the mechanisms of cyclopropanation reactions, identifying rate-limiting steps and the origin of diastereoselectivity by analyzing key transition states nih.gov. The ability of various DFT methods to describe the kinetics and energetics of ring-opening reactions of cyclopropyl-type radicals has also been explored researchgate.net.
DFT provides detailed information about the electronic structure and bonding characteristics of molecules. For this compound, this includes understanding the unique bonding in the strained cyclopropane ring and its interaction with the methanol (B129727) moiety. DFT allows for the analysis of molecular orbital (MO) interactions, charge distribution, and bond lengths. For example, MO analysis of adsorbates has been performed to compare C-C and C-O bonding, and density of states (DOS) and band structures can be calculated to understand orbital contributions roaldhoffmann.com. The electronic and bonding properties of cyclopropanes are complex, with models like the Coulson–Moffitt Model describing "bent" bonds due to the 60° bond angle and associated ring strain qmul.ac.uk. DFT calculations can also predict molecular electrostatic potential and frontier molecular orbitals, offering insights into various physical and chemical properties researchgate.net.
Ab Initio Quantum Chemical Calculations
Ab initio quantum chemical methods, which are based on first principles without empirical parameters, offer high accuracy for predicting molecular properties.
Ab initio calculations are crucial for exploring the conformational energy landscape of this compound and predicting the stability of its various conformers. Studies have employed methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with various basis sets (e.g., 3-21G, 4-31G, 6-31G, 6-31G(d), 6-311G, 6-311+G(2d,2p)) to optimize the energies of different conformers researchgate.netresearchgate.net. For this compound, the gauche-gauche conformer has been consistently identified as the lowest energy conformer at room temperature by multiple basis sets researchgate.netresearchgate.net. The enthalpy differences between different conformations have also been determined through these calculations, providing quantitative measures of their relative stabilities researchgate.netresearchgate.net. For instance, an enthalpy difference of 300 ± 30 cm⁻¹ (approximately 3.6 kJ/mol) has been determined between the most stable gauche-gauche-1 (Gg-1) and the second most stable gauche-gauche-2 (Gg-2) conformer in krypton solutions researchgate.net.
Table 1: Predicted Conformational Energies of this compound
| Conformer Type | Relative Energy (kJ/mol) | Computational Method | Basis Set | Reference |
| Gauche-gauche | 0 (lowest energy) | Ab initio | 3-21G, 4-31G, 6-31G | researchgate.net |
| Gauche-gauche-1 | 0 (most stable) | Ab initio | RHF/6-31G, MP2/6-31G | researchgate.net |
| Gauche-gauche-2 | ~3.6 (from 300 cm⁻¹) | Ab initio | RHF/6-31G, MP2/6-31G* | researchgate.net |
Ab initio calculations are vital for predicting vibrational frequencies, infrared intensities, and Raman activities, which can be directly compared with experimental spectroscopic data. For this compound, MP2(full)/6-31G(d) calculations have been used to predict infrared intensities, Raman activities, vibrational frequencies, and band contours, showing good agreement with experimental values researchgate.net. The assignment of fundamental vibrations is often based on group frequency, isotopic shift ratios, and relative band intensities, with vibrational spectra interpreted in the context of conformational stability researchgate.net. Ab initio molecular dynamics (AIMD) simulations can also be used to calculate vibrational spectra, including mass-weighted power spectra, infrared spectra, and Raman spectra with depolarization ratios, which are derived from time-correlation functions of velocities, dipole moments, and polarizabilities, respectively rsc.org. These methods are particularly useful when anharmonicity effects are significant rsc.orgacs.org.
Table 2: Predicted Vibrational Parameters for this compound Conformers
| Parameter | Computational Method | Basis Set | Conformer | Reference |
| Infrared Intensities | MP2(full) | 6-31G(d) | Anti, Gauche | researchgate.net |
| Raman Activities | MP2(full) | 6-31G(d) | Anti, Gauche | researchgate.net |
| Vibrational Frequencies | MP2(full) | 6-31G(d) | Anti, Gauche | researchgate.net |
| Band Contours | MP2(full) | 6-31G(d) | Anti, Gauche | researchgate.net |
Advanced Applications and Derivatization Strategies in Organic Synthesis and Medicinal Chemistry
Cyclopropylmethanol as a Versatile Building Block for Complex Molecules
The inherent strain and unique electronic properties of the cyclopropane (B1198618) ring make this compound and its derivatives highly attractive in organic synthesis, enabling the construction of intricate molecular architectures with defined stereochemistry and enhanced biological activities researchgate.netresearchgate.net.
Synthesis of Pharmaceutically Relevant Compounds and Agrochemicals
This compound is extensively utilized as a precursor and intermediate in the synthesis of a wide array of pharmaceutically relevant compounds and agrochemicals. It can be transformed into cyclopropyl (B3062369) aldehydes, which are subsequently converted into cyclopropylcarbinols nbinno.com. Furthermore, CPM serves as a starting material for the synthesis of cyclopropylamines and cyclopropyl ketones, both of which are crucial intermediates in the production of pharmaceuticals and fine chemicals nbinno.com.
Specific derivatives of this compound have been investigated for their direct relevance in drug development. For instance, [1-(2-chlorophenyl)cyclopropyl]methanol (B1455504) (C₁₀H₁₁ClO) has garnered attention for its potential pharmacological properties . Another notable example is (2-(2,5-difluorophenyl)cyclopropyl)methanol (B8585177) (C₁₀H₁₀F₂O), which is employed as an intermediate in the development of pharmacologically active compounds, particularly those containing fluorine, which are beneficial in targeting neurological disorders myskinrecipes.com. [1-(4-Ethynylphenyl)cyclopropyl]methanol (B1409112) is also used as a building block for complex molecules and as a precursor for biologically active compounds .
In the realm of agrochemicals, this compound derivatives are explored for their efficacy. For example, [1-(2-methylphenyl)cyclopropyl]methanol (B12601861) has shown potential in the development of antifungal agents for agricultural applications smolecule.com. Beyond these, this compound is used in the preparation of cyclopropylbromethane, an intermediate for various antibiotics, including ciprofloxacin (B1669076) patsnap.com. It also finds application in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are investigated for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma patsnap.com. The high purity of (bromomethyl)cyclopropane, derived from this compound, is particularly advantageous for the final steps in the synthesis of pharmaceutical active agents, where stringent purity standards are required google.com.
Strategic Incorporation into Natural Product Synthesis
The cyclopropane motif is a prevalent structural feature found in numerous natural products, including terpenes, pheromones, and unique amino and fatty acids researchgate.netthieme-connect.comresearchgate.net. This compound serves as a key building block for the strategic incorporation of this motif into natural product synthesis actylis.comlifechempharma.com. Cyclopropylcarbinols, derived from CPM, are particularly important chiral building blocks in this area nbinno.com. The presence of ring-fused cyclopropanes is common among bioactive natural products, highlighting the significance of this compound in constructing such complex natural structures researchgate.net.
Role as Chiral Building Blocks in Asymmetric Synthesis
The cyclopropyl group's inherent rigidity and the potential for stereoisomerism make this compound and its derivatives crucial as chiral building blocks in asymmetric synthesis nbinno.comresearchgate.net. The ability to control the stereochemistry of cyclopropane-containing molecules is vital, as different stereoisomers can exhibit divergent biological activities due to chiral recognition in enzyme binding .
Significant advancements have been made in the enantioselective synthesis of this compound derivatives. For instance, enantioselective methodologies have been developed to obtain enantioenriched cyclopropyl boronates, which are key intermediates thieme-connect.comresearchgate.net. This includes the enantioselective synthesis of cis- and trans-borothis compound, which serve as simple building blocks to access heterocycle-substituted cyclopropylmethanols thieme-connect.comresearchgate.net. Asymmetric cyclopropanation techniques are employed to produce enantioenriched borocyclopropanes thieme-connect.com. A notable example is the selective synthesis of [2-(aminomethyl)cyclopropyl]methanol, which can be achieved through asymmetric hydrogenation using chiral ruthenium catalysts, such as Ru-BINAP . Furthermore, biocatalytic methods have been successfully utilized to prepare enantiomerically pure chloroindanol derivatives that exhibit antifungal activity researchgate.net. The development of efficient methods for the synthesis of enantiomerically enriched cyclopropanes remains a significant area of research in synthetic chemistry researchgate.net.
Exploration of Biological Activities and Medicinal Applications of this compound Derivatives
The cyclopropane ring, when incorporated into organic compounds, can confer a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as well as enzyme inhibition, insecticidal, and antiviral effects researchgate.netresearchgate.netunl.pt.
Design and Synthesis of Derivatives with Anticancer Properties
This compound derivatives have shown promising anticancer properties, making them targets for drug design and synthesis. [1-(2-Chlorophenyl)cyclopropyl]methanol, for example, has been investigated for its potential anticancer effects, with in vitro studies demonstrating cytotoxic activity against various cancer cell lines . A particularly well-studied derivative, [1-(3-aminophenyl)cyclopropyl]methanol (B6153149) (C₁₀H₁₁NO), has been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway, a crucial pathway for cell survival and proliferation smolecule.com. Research findings indicate that compounds containing cyclopropane derivatives can act as antitumoral agents and activate physiological substances researchgate.net. Furthermore, derivatives of [1-(4-ethynylphenyl)cyclopropyl]methanol have exhibited promising results against human cervical cancer cell lines .
Table 1: this compound Derivatives with Reported Anticancer Properties
| Compound Name | Molecular Formula | Key Mechanism/Activity | Reference |
| [1-(2-Chlorophenyl)cyclopropyl]methanol | C₁₀H₁₁ClO | Cytotoxic effects on cancer cell lines (in vitro) | |
| [1-(3-aminophenyl)cyclopropyl]methanol | C₁₀H₁₁NO | Induces apoptosis by inhibiting Akt/mTOR signaling pathway | smolecule.com |
| [1-(4-Ethynylphenyl)cyclopropyl]methanol (derivatives) | - | Promising activity against human cervical cancer cell lines |
Development of Antimicrobial and Antifungal Agents
The antimicrobial and antifungal potential of this compound derivatives has been a significant area of research. [1-(2-Chlorophenyl)cyclopropyl]methanol has been evaluated for its antimicrobial properties . Similarly, [1-(3-aminophenyl)cyclopropyl]methanol has demonstrated effectiveness against various bacterial and fungal strains, with its activity potentially stemming from its ability to disrupt microbial cell membranes smolecule.com.
Other cyclopropyl derivatives have also shown significant promise. [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol derivatives exhibit activity against various bacterial strains, indicating their potential as leads for new antibiotics smolecule.com. Research on [1-(4-ethynylphenyl)cyclopropyl]methanol and structurally similar compounds has revealed significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, with the ethynyl (B1212043) group potentially enhancing lipophilicity and facilitating better membrane penetration .
In the context of antifungal agents, [1-(2-methylphenyl)cyclopropyl]methanol is being explored for its potential in developing such compounds smolecule.com. (5-Bromothiophen-2-yl)(cyclopropyl)methanol has also demonstrated antimicrobial activity against various bacterial strains, suggesting its utility in treating infections caused by resistant pathogens . Detailed studies on chlorophenyl derivatives, including specific cyclopropyl derivatives, have evaluated their in vitro antifungal activity against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides core.ac.ukacs.org. While (S)-40-chlorophenyl cyclopropyl methanol (B129727) showed weak antifungal activity, the corresponding ketone and racemic alcohol derivatives exhibited high inhibition against Colletotrichum gloeosporioides core.ac.uk. Furthermore, enantiomerically pure chloroindanol derivatives have been prepared using biocatalytic methods and demonstrated antifungal activity against Botrytis cinerea researchgate.net. The broader class of cyclopropane derivatives is recognized for its antifungal, antimicrobial, and antibiotic activities researchgate.netresearchgate.netunl.pt.
Table 2: this compound Derivatives with Reported Antimicrobial/Antifungal Properties
| Compound Name | Molecular Formula | Key Activity | Reference |
| [1-(2-Chlorophenyl)cyclopropyl]methanol | C₁₀H₁₁ClO | Antimicrobial properties | |
| [1-(3-aminophenyl)cyclopropyl]methanol | C₁₀H₁₁NO | Effective against bacterial and fungal strains (disrupts microbial cell membranes) | smolecule.com |
| [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol | - | Activity against various bacterial strains | smolecule.com |
| [1-(4-Ethynylphenyl)cyclopropyl]methanol (derivatives) | - | Significant antimicrobial properties (e.g., S. aureus, E. coli) | |
| [1-(2-Methylphenyl)cyclopropyl]methanol | - | Potential as antifungal agent | smolecule.com |
| (5-Bromothiophen-2-yl)(cyclopropyl)methanol | C₈H₉BrOS | Antimicrobial activity against bacterial strains | |
| Chlorophenyl cyclopropyl methanol (derivatives) | - | Antifungal activity against Botrytis cinerea, Colletotrichum gloeosporioides | core.ac.ukacs.org |
Q & A
Q. What are the primary synthetic routes for cyclopropylmethanol, and how do reaction conditions influence yield?
this compound is synthesized via two main pathways: (1) carbonyl reduction of cyclopropanecarboxylic acid or cyclopropanecarbaldehyde using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions . (2) Trichloroacetimidate alkylation , where this compound reacts with trichloroacetonitrile catalyzed by DBU (1,8-diazabicycloundec-7-ene), achieving a 92% yield with precise control of temperature and solvent polarity . Optimization requires monitoring reaction kinetics and intermediates via (e.g., cyclopropyl proton signals at δ 0.3–1.2) to avoid side reactions.
Q. What are the key pharmaceutical derivatives of this compound, and how are they structurally modified?
this compound serves as a precursor for β-blockers (e.g., betaxolol), analgesics (e.g., tramadol hydrochloride), and antiviral agents (e.g., fozivudine). Modifications typically involve functional group additions at the cyclopropane ring or hydroxyl group, such as halogenation or esterification, to enhance bioavailability or target specificity . For example, O-cyclopropylmethyl trichloroacetimidate derivatives are synthesized for alkylation studies in drug design .
Advanced Research Questions
Q. How do electron-withdrawing substituents on this compound derivatives influence cyclopropylcarbinyl cation stability and reactivity?
Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 1-position of this compound acetates destabilize the cyclopropylcarbinyl cation via hyperconjugative effects , altering ring-opening pathways during solvolysis. This contrasts with electron-donating substituents (e.g., -CH₃), which stabilize the cation and favor [3,2]-sigmatropic rearrangements. Experimental validation involves tracking of carbocation intermediates and computational modeling (e.g., DFT) to map transition states .
Q. What are the lipophilicity trends in fluorinated this compound analogs, and how do they compare to isopropyl counterparts?
Monofluorination at the β-position of this compound reduces logP by 0.2–0.3 units due to increased polarity, whereas γ-fluorination has negligible effects. In contrast, isobutanol analogs show a 0.5 logP drop under similar conditions. These trends are quantified via shake-flask experiments and validated using MN15/aug-cc-pVTZ theoretical calculations. The results highlight the cyclopropane ring’s rigidity as a modulator of hydrophobicity in drug design .
Q. How can contradictions in this compound reactivity data (e.g., divergent ring-opening rates) be systematically resolved?
Discrepancies often arise from solvent polarity, counterion effects, or measurement techniques. A three-step framework is recommended:
- Replicate experiments under standardized conditions (e.g., 25°C in anhydrous DMSO).
- Apply multivariate analysis (e.g., PCA) to isolate variables like steric strain or electronic effects.
- Cross-reference with computational models (e.g., molecular dynamics simulations) to validate mechanistic hypotheses .
Methodological Guidance
Q. What statistical and ethical considerations are critical when designing in vivo studies with this compound derivatives?
- Sample size calculation : Use power analysis (α=0.05, β=0.2) to determine cohort size, ensuring reproducibility.
- Ethical compliance : Obtain IRB approval (specify committee name, approval date, and protocol number) and document informed consent for human/animal trials .
- Data integrity : Employ blinded randomized controls and validate toxicity endpoints via LC-MS/MS metabolite profiling .
Q. How should researchers optimize chromatographic separation of this compound isomers in analytical workflows?
- Column selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.
- Mobile phase : Adjust acetonitrile/water ratios (e.g., 70:30 v/v) with 0.1% formic acid to enhance peak symmetry.
- Detection : Pair HPLC with CAD (charged aerosol detection) for low-UV-absorbance analytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
